2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide
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Overview
Description
2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclohexylamino group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide typically involves the nitration of benzene-1-sulfonamide followed by the introduction of the cyclohexylamino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. The subsequent introduction of the cyclohexylamino group can be achieved through a nucleophilic substitution reaction using cyclohexylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents may also be employed to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: Formation of 2-(Cyclohexylamino)-5-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the compound.
Scientific Research Applications
2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacks the nitro and sulfonamide groups.
2-(Cyclohexylamino)benzoic acid: Contains a cyclohexylamino group and a carboxylic acid group instead of the nitro and sulfonamide groups.
Uniqueness
2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-(cyclohexylamino)-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-20(18,19)12-8-10(15(16)17)6-7-11(12)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVVSPRMAXYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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